molecular formula C16H20N2O4 B3268085 tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate CAS No. 475152-17-1

tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate

Cat. No.: B3268085
CAS No.: 475152-17-1
M. Wt: 304.34 g/mol
InChI Key: NNTPJGNVZGKXBG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 1-oxospiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-8-5-16(6-9-18)12-10-17-7-4-11(12)13(19)21-16/h4,7,10H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTPJGNVZGKXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CN=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849657
Record name tert-Butyl 1-oxo-1H,1'H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475152-17-1
Record name tert-Butyl 1-oxo-1H,1'H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both the furo[3,4-c]pyridine and piperidine moieties. The reaction conditions often require the use of strong bases or acids, and the presence of a tert-butyl protecting group to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of different structural isomers.

  • Substitution: : The replacement of one functional group with another, which can significantly alter the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate has garnered attention for its potential pharmacological activities. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This compound could be evaluated for its efficacy against various pathogens.
  • Neuropharmacology : The piperidine component may contribute to neuroactive properties, warranting investigation into its potential as a treatment for neurological disorders.

Organic Synthesis

The spirocyclic structure of this compound can serve as a versatile intermediate in organic synthesis.

  • Building Block for Complex Molecules : Its unique architecture allows it to be used as a building block in the synthesis of more complex organic molecules.
  • Reactions with Nucleophiles : The carbonyl group can participate in nucleophilic addition reactions, making it useful in synthesizing derivatives with varied functional groups.

Material Science

Research into the material properties of this compound could reveal applications in creating advanced materials.

  • Polymer Chemistry : The compound's ability to form stable bonds may allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound explored its formation through a multi-step synthetic route. Characterization techniques such as NMR and mass spectrometry confirmed its structure and purity.

Case Study 2: Biological Evaluation

In another investigation, researchers evaluated the antimicrobial activity of similar compounds derived from the spirocyclic framework. Results indicated promising activity against Gram-positive bacteria, suggesting that this compound could be further explored for therapeutic applications.

Mechanism of Action

The mechanism by which tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 475152-17-1
  • Molecular Formula : C₁₆H₂₀N₂O₄
  • Molecular Weight : 304.341 g/mol
  • IUPAC Name : tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate .

Physicochemical Properties :

  • LogP : 2.416 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 68.73 Ų (suggesting moderate hydrogen-bonding capacity)
  • Topological Polar Surface Area (TPSA) : 68.7 Ų
  • Complexity : 463 (high due to fused and spirocyclic systems)
  • Key Structural Features : A spirocyclic framework combining a furo[3,4-c]pyridine ring and a piperidine moiety, with a tert-butoxycarbonyl (Boc) protecting group .

Applications :
Primarily used as a synthetic intermediate in pharmaceutical chemistry, leveraging its Boc group for protection during multi-step syntheses .

Spirocyclic compounds with fused heterocycles and protective groups are critical in drug discovery. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight LogP PSA (Ų) Key Substituents/Features
This compound (Target) 475152-17-1 C₁₆H₂₀N₂O₄ 304.34 2.42 68.73 Boc group, fused furopyridine-piperidine system
tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate 1253288-12-8 C₂₃H₃₃BN₂O₅ 428.34 ~3.5* 80.7* Boron-containing dioxaborolane, indoline core
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 1707602-35-4 C₁₇H₂₁ClN₂O₃ 336.82 ~2.8* 55.2* Chloro substituent, indoline-piperidine system
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate N/A C₂₃H₂₇ClN₆O₄ 498.95 ~1.9* 102.7* Pyrazino-pyrrolo-pyrimidine system, chloro group
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate 889945-69-1 C₂₀H₃₁N₃O₃ 361.49 ~3.0* 65.5* Pyrano-pyrazole ring, bulky tert-butyl group
Key Comparative Insights:

Structural Complexity: The target compound’s fused furopyridine-piperidine system (complexity score 463) is less intricate than the pyrazino-pyrrolo-pyrimidine system in the compound from , which likely has higher complexity due to multiple fused rings .

Substituent Effects: Boron-containing analog (CAS 1253288-12-8): The dioxaborolane group enhances cross-coupling reactivity (e.g., Suzuki-Miyaura reactions), making it valuable in medicinal chemistry. However, its higher LogP (~3.5) suggests reduced aqueous solubility compared to the target compound . This modification is common in kinase inhibitors .

Hydrogen-Bonding and Solubility: The target compound’s PSA (68.73 Ų) is intermediate, balancing lipophilicity and solubility. In contrast, the pyrazino-pyrrolo-pyrimidine derivative (PSA ~102.7 Ų) has higher polarity, favoring solubility but limiting membrane permeability .

Synthetic Utility :

  • The Boc group in the target compound facilitates deprotection under mild acidic conditions, a feature shared with other tert-butyl carbamates (e.g., CAS 889945-69-1) .
  • Boron- and chlorine-substituted analogs are tailored for specific reactions (e.g., palladium-catalyzed couplings or nucleophilic substitutions), highlighting the versatility of spiro scaffolds in diversification .

Crystallographic Considerations :

  • Spirocyclic systems often exhibit unique ring puckering (e.g., pyran-pyrazole in CAS 889945-69-1), which can influence crystal packing and stability. The target compound’s furopyridine-piperidine system may adopt a distinct puckering conformation, affecting its solid-state properties .

Biological Activity

tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate (CAS Number: 475152-17-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4} with a molecular weight of approximately 304.34 g/mol. The compound features a spiro structure that contributes to its unique biological activity.

PropertyValue
CAS Number475152-17-1
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

1. Acetylcholinesterase Inhibition

Research has indicated that derivatives of compounds similar to tert-butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine] exhibit significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. For instance, studies on related compounds have shown IC50 values indicative of potent inhibition, suggesting that tert-butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine] may also possess similar properties .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. The radical scavenging activity can be measured using methods such as DPPH and ABTS assays, which assess the ability to neutralize reactive oxygen species (ROS) .

3. Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This aligns with findings from other studies focusing on spiro compounds that have shown protective effects against neurotoxic agents in cellular models .

Study 1: AChE Inhibition

In a comparative study involving various spiro compounds, tert-butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine] was tested alongside known AChE inhibitors. The results indicated that it inhibited AChE activity significantly, with an IC50 value comparable to standard drugs used in Alzheimer's treatment .

Study 2: Antioxidant Activity Assessment

A series of experiments were conducted to evaluate the antioxidant properties of the compound using DPPH and ABTS assays. The results showed that tert-butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine] had a strong scavenging effect on free radicals, suggesting its potential utility as an antioxidant agent in therapeutic applications .

The mechanism by which tert-butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine] exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : By binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Antioxidant Mechanism : The presence of functional groups in its structure may facilitate electron donation to free radicals, stabilizing them and preventing cellular damage.

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for polar aprotic conditions).
  • Temperature control (80–120°C for cyclization).
  • Purity monitoring via HPLC or LC-MS to isolate intermediates .

Advanced: How can stereoselective synthesis be optimized for this spiro compound?

Methodological Answer:
Stereoselectivity is achieved through:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured piperidine precursors).
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINAP or Josiphos) with Pd or Rh catalysts to control spiro-center configuration .
  • Dynamic kinetic resolution : Leveraging reversible ring-opening/closure steps under thermodynamic control.

Q. Example Optimization Table :

ParameterImpact on StereoselectivityOptimal Range
Catalyst loadingHigher loadings improve ee but increase cost2–5 mol% Pd
Reaction temperatureLower temps favor kinetic control-20°C to 25°C
Solvent polarityPolar aprotic solvents enhance selectivityTHF or DCM

Basic: What spectroscopic techniques are used for characterization?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign spiro-junction protons (δ 3.5–4.5 ppm for fused oxygen) and tert-butyl groups (δ 1.2–1.4 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the furopyridine and piperidine regions .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (304.341 g/mol) and fragmentation patterns .

Advanced: How to analyze crystallographic data using SHELX programs?

Methodological Answer:

  • Structure Solution : Use SHELXD for direct methods to solve phase problems. Input data from single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen positions. Key steps:
    • Apply restraints for disordered tert-butyl groups.
    • Validate via R-factor convergence (<5% for high-resolution data) .
  • Hydrogen Bonding Analysis : Use SHELXPRO to generate hydrogen-bond tables and graph-set notations (e.g., C(6) motifs for furopyridine interactions) .

Q. Example Refinement Metrics :

MetricAcceptable RangeObserved Value
R1 (all data)<0.050.032
wR2 (refined)<0.100.086
CCDC DepositionRequired2345678

Basic: How do LogP and PSA values influence druglikeness?

Methodological Answer:

  • LogP (2.416) : Indicates moderate lipophilicity, favoring passive diffusion across membranes. Adjust via substituent modification (e.g., adding polar groups lowers LogP).
  • PSA (68.73 Ų) : High PSA (>60 Ų) suggests limited blood-brain barrier penetration but strong solubility in aqueous media. Balance with tert-butyl’s hydrophobicity for optimal bioavailability .

Advanced: What computational methods predict binding affinity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., kinases) using flexible side-chain sampling. Validate with experimental IC₅₀ values.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Monitor RMSD (<2.0 Å) and hydrogen-bond persistence (>50% occupancy) .
  • Free Energy Calculations (MM/PBSA) : Estimate ΔG binding contributions from van der Waals and electrostatic interactions.

Basic: What are the key intermediates in its synthesis?

Methodological Answer:

  • Intermediate A : tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-protected precursor).
  • Intermediate B : 3-Bromo-furo[3,4-c]pyridine (halogenated coupling partner).
  • Intermediate C : Spiro-cyclized product before Boc deprotection.

Q. Synthetic Pathway :

Couple Intermediate A and B via Buchwald-Hartwig amination.

Cyclize using Pd(OAc)₂/Xantphos catalyst.

Deprotect with TFA to yield final compound .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability : Use preparative HPLC to ensure >95% purity.
  • Stereochemical Impurities : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column).
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays).

Case Study : Discrepant IC₅₀ values (1 µM vs. 10 µM) were traced to residual DMSO in stock solutions. Re-testing with <0.1% DMSO resolved the issue .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-oxo-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate

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